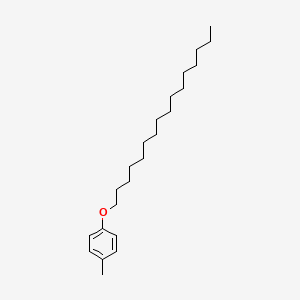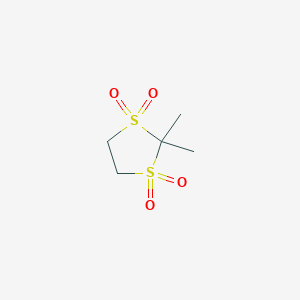
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is a chemical compound that belongs to the class of organosilicon compounds It features a pyridine ring substituted with four chlorine atoms and a diphenylmethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with diphenylmethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The silicon-carbon bond can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
科学的研究の応用
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The diphenylmethylsilyl group can interact with biological membranes and proteins, potentially altering their function. The chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
- 4-((Trimethylsilyl)methyl)-2,3,5,6-tetrachloropyridine
- 4-((Phenylmethylsilyl)-2,3,5,6-tetrachloropyridine
- 4-((Diphenylmethylsilyl)-2,3,5,6-tetrachloropyridine
Uniqueness
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is unique due to the presence of the diphenylmethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
31397-65-6 |
|---|---|
分子式 |
C18H13Cl4NSi |
分子量 |
413.2 g/mol |
IUPAC名 |
methyl-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C18H13Cl4NSi/c1-24(12-8-4-2-5-9-12,13-10-6-3-7-11-13)16-14(19)17(21)23-18(22)15(16)20/h2-11H,1H3 |
InChIキー |
HNSUWZXCAFNCHD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=NC(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


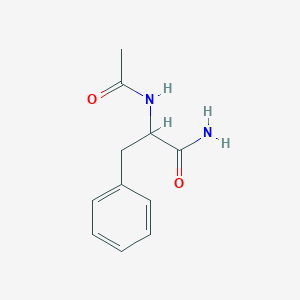



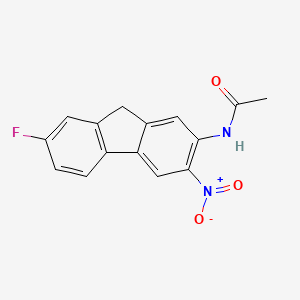
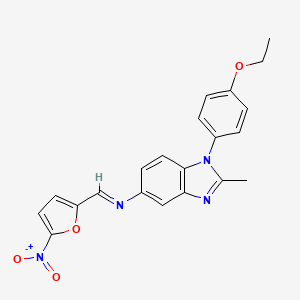
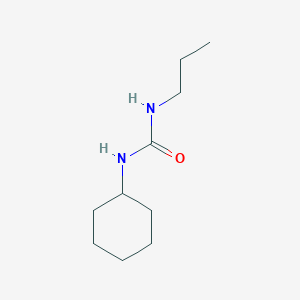


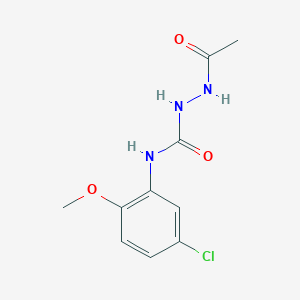
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
